Welcome to the BenchChem Online Store!
molecular formula C8H9N B8484842 Bicyclo[2.2.1]hept-2-ene-1-carbonitrile CAS No. 56804-05-8

Bicyclo[2.2.1]hept-2-ene-1-carbonitrile

Cat. No. B8484842
M. Wt: 119.16 g/mol
InChI Key: KOKLYLSZOGGBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05789520

Procedure details

Dicyclopentadiene of 54.2%, acrylonitrile of 45.8% and hydroquinone of 500 ppm as a polymerization inhibitor were mixed, and this mixed solution was continuously fed into a tubular reactor (inner diameter: 8 mm) at a rate of 50 ml/hr, wherein the reaction temperature was controlled to 153° C. in a residence time of the reaction solution of up to 5 hours, 170° C. in a residence time of up to 7 hours and 180° C. in a residence time of up to 9 hours. After this reaction reached a steady state, the reaction was further continued for 20 hours to obtain crude cyanonorbornene of about 1 liter having a purity of 95%. This was concentrated under reduced pressure to distill off unreacted cyclopentadiene and acrylonitrile, whereby cyanonorbornene of 950 g having a purity of 99.6% was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2C=C1)[CH2:7]3.[C:11](#[N:14])C=C.C1(C=CC(O)=CC=1)O>>[C:11]([C:6]12[CH2:7][CH:8]([CH2:4][CH2:5]1)[CH:9]=[CH:10]2)#[N:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this mixed solution was continuously fed into a tubular reactor
CUSTOM
Type
CUSTOM
Details
was controlled to 153° C. in a residence time of the reaction solution
CUSTOM
Type
CUSTOM
Details
up to 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
180° C. in a residence time of up to 9 hours
Duration
9 h
WAIT
Type
WAIT
Details
the reaction was further continued for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(#N)C12C=CC(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.